The synthesis of metamizole involves several chemical reactions starting from aminopyrine derivatives. The primary method includes the methylation of 4-aminoantipyrine to produce metamizole. This process typically involves the use of methylating agents under controlled conditions to ensure high yields and purity of the final product.
The synthesis can be summarized in the following steps:
This synthetic route ensures that the final product meets the required pharmacological standards for efficacy and safety .
Metamizole has the chemical formula and a molar mass of approximately 311.36 g/mol. Its structure includes a pyrazolone ring, which is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).
Metamizole can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The most notable reactions include:
The stability of metamizole in different pH environments is crucial for its efficacy as a medication. For instance, it is more stable in acidic conditions compared to alkaline environments, which can lead to degradation and loss of therapeutic effects .
Metamizole exerts its analgesic effect primarily through inhibition of the cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in pain and inflammation. Additionally, it enhances the body's natural pain relief pathways by modulating central nervous system signals.
The elimination half-life of metamizole ranges from 14 minutes for the parent compound to 2–4 hours for its metabolites .
The pharmacokinetic profile indicates a bioavailability of nearly 100% when administered intravenously, with significant protein binding (48–58%) for active metabolites .
Nolotil is primarily used in clinical settings for:
Due to its effectiveness and rapid onset of action, Nolotil remains a critical component in pain management protocols across various medical disciplines .
The therapeutic journey of pyrazolone derivatives began in the late 19th century with Ludwig Knorr’s accidental synthesis of antipyrine (phenazone) during quinine analogue research. This breakthrough yielded the first clinically significant pyrazolone analgesic, marketed in 1884 for its potent antipyretic properties. By 1893, Friedrich Stolz at Hoechst AG developed aminopyrine (pyramidon), which demonstrated threefold greater analgesic efficacy than antipyrine. The quest for enhanced solubility and bioavailability led to the synthesis of sodium aminophenazone methylsulfonate (melubrine) in 1913, a water-soluble precursor [1] [8].
Metamizole (dipyrone) emerged in 1922 as a methylated derivative of melubrine, patented under the trade name Novalgin® by Hoechst AG. Its molecular design (chemical formula: C₁₃H₁₆N₃NaO₄S) strategically combined the pyrazolone core with a sulfonate group, significantly improving aqueous solubility while functioning as a prodrug. This innovation addressed critical limitations of earlier pyrazolones, enabling intravenous administration for rapid onset of action. By the 1930s, metamizole became a primary analgesic across Europe and Latin America, later marketed as Analgin® in Slavic regions and Nolotil® in Spain [1] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7